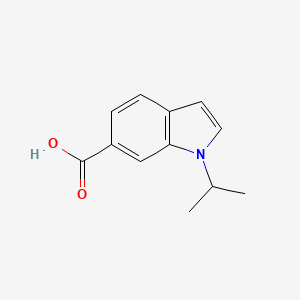

1-(propan-2-yl)-1H-indole-6-carboxylic acid

Descripción general

Descripción

1-(propan-2-yl)-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Propan-2-yl)-1H-indole-6-carboxylic acid, also known as indole-6-carboxylic acid derivative, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of indole derivatives that have been studied for various pharmacological effects, including antiviral, antibacterial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- Functional Groups : Indole ring, carboxylic acid group

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, particularly their role as inhibitors of HIV-1 integrase. For instance, derivatives of indole-2-carboxylic acid have shown significant inhibitory effects on HIV-1 integrase with IC50 values ranging from 0.13 to 32.37 μM, indicating their potential as therapeutic agents against HIV . The mechanism involves chelation of magnesium ions within the integrase active site, which is crucial for viral replication.

Antibacterial Activity

Indole derivatives have also been evaluated for their antibacterial properties. A study demonstrated that certain indole-based compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may possess similar antibacterial efficacy due to structural similarities with other effective indole derivatives.

Anticancer Activity

Indole compounds have been investigated for their anticancer properties, particularly in inhibiting cyclin-dependent kinases (CDKs). Some indole derivatives have shown potent antiproliferative effects against various cancer cell lines, including colon and lung carcinoma cells . The specific activity of this compound in cancer models remains to be fully elucidated but is a promising area for further research.

Case Study: Antiviral Efficacy

A recent study focused on the synthesis and biological evaluation of various indole derivatives, including this compound. The study found that modifications at the C2 and C3 positions of the indole core significantly enhanced integrase inhibition, suggesting that structural optimization can lead to more potent antiviral agents .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Integrase inhibition |

| Indole derivative A | 0.13 | Mg2+ chelation |

| Indole derivative B | 32.37 | π-stacking interaction |

Research Findings on Antibacterial Activity

In a comparative study assessing the antibacterial activity of various indoles, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, with some compounds demonstrating significant inhibition against resistant strains like MRSA .

Aplicaciones Científicas De Investigación

3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is a chemical compound featuring an indole structure with a formyl group (-CHO) at the 3-position, an isopropyl group at the 1-position, and a carboxylic acid group (-COOH) at the 6-position of the indole ring. This arrangement contributes to its chemical properties and potential biological activities.

Potential Applications

- Pharmaceutical Development Derivatives may serve as leads in drug discovery, particularly for antiviral compounds.

- Biochemical Research Interaction studies have focused on its binding affinity with various biological targets, including enzymes and receptors. Modifications at specific positions on the indole core can enhance binding affinity and biological activity against HIV integrase.

Related Research

Research indicates that compounds related to 3-formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid exhibit significant biological activities. For instance, derivatives of indole-2-carboxylic acid have shown promising results as inhibitors of HIV-1 integrase, suggesting potential antiviral properties . Structural optimization studies have shown that modifications at specific positions on the indole core can enhance binding affinity and biological activity against HIV integrase.

One study found that an indole-2-carboxylic acid derivative effectively inhibited the strand transfer of HIV-1 integrase, with the indole core and C2 carboxyl group chelating the two Mg2+ ions within the active site of integrase . Further structural optimizations led to a derivative with a markedly increased integrase inhibitory effect . Binding mode analysis revealed that introducing a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase, indicating that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .

Another study showed that the indole nitrogen and 2-carboxyl group chelated two metals within the active site, and a π-stacking interaction was observed between the indole core and dA21 . The integrase strand transfer inhibitory activity was then investigated using an HIV-1 integrase assay kit . The results proved that the compound inhibited the integration of vDNA, indicating the potential of indole-2-carboxylic acid as an HIV-1 integrase inhibitor . Structural optimizations were further performed on the indole-2-carboxylic acid scaffold to improve the integrase inhibitory effect .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or diazomethane-mediated conditions. This reaction is critical for modifying solubility and bioavailability.

Table 1: Esterification Conditions and Yields

| Reagents & Conditions | Yield | Reference |

|---|---|---|

| H₂SO₄ in MeOH, reflux (16–24 h) | 53–88% | |

| Diazomethane in Et₂O, −15°C (1 h) | 85% |

Mechanism :

-

Acid-catalyzed esterification : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by methanol.

-

Diazomethane method : Direct methylation via CH₂N₂ generates methyl esters without requiring acidic conditions .

Nucleophilic Substitution

The carboxylic acid participates in nucleophilic acyl substitution to form derivatives such as amides or acid chlorides.

Key Observations:

-

Amide formation : Reacting with amines (e.g., benzimidazole-propylamine) under coupling agents like EDC/HOBt yields carboxamide derivatives.

-

Acid chloride intermediates : Conversion to acyl chlorides (e.g., using SOCl₂ or oxalyl chloride) enables further reactions with alcohols or amines .

Functionalization of the Indole Core

The indole ring undergoes electrophilic substitution, though the isopropyl group at position 1 sterically hinders reactivity at adjacent positions.

Reported Modifications:

-

C3 bromination : Halogenation at position 3 enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) .

-

Vilsmeier–Haack formylation : Introduces formyl groups at position 3 for subsequent reductions or condensations .

Biological Activity Implications

Derivatives of 1-(propan-2-yl)-1H-indole-6-carboxylic acid exhibit enhanced pharmacological properties post-modification:

-

Ester derivatives : Improved membrane permeability for antiviral applications .

-

Amide derivatives : Increased binding affinity to enzyme targets (e.g., HIV-1 integrase) .

Stability and Reactivity Considerations

Propiedades

IUPAC Name |

1-propan-2-ylindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-3-4-10(12(14)15)7-11(9)13/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGHVWTWRRQKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.